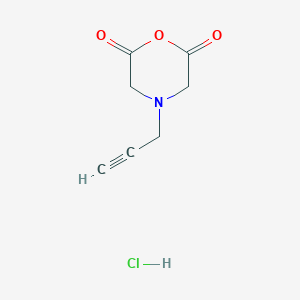
4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride: is used as a precursor in the synthesis of various bioactive molecules. Its morpholine ring can be functionalized to create compounds with potential pharmacological activities. For instance, it can be used to synthesize analogs of known drugs, modifying their properties to enhance efficacy or reduce side effects .
Material Science Research
In material science, this compound serves as a building block for the creation of novel polymers. The presence of both a morpholine ring and a propargyl group allows for cross-linking, which can lead to the development of materials with unique mechanical and thermal properties .
Catalyst Development
The propargyl group in 4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride is reactive and can be utilized in the development of catalysts for organic synthesis. Researchers can explore its use in catalytic cycles, particularly in reactions requiring a nucleophilic component .
Agricultural Chemistry
This chemical is also explored in agricultural chemistry for the synthesis of herbicides and pesticides. Its structural versatility enables the creation of compounds that can target specific enzymes or receptors in pests and weeds .
Advanced Pharmaceutical Research
The compound’s unique structure makes it a candidate for the design of prodrugs. These are compounds that undergo metabolic conversion in the body to release the active pharmaceutical ingredient. It can be tailored to improve drug delivery and absorption .
Chemical Education
Due to its reactivity and the presence of multiple functional groups, 4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride is an excellent candidate for use in educational settings. It can demonstrate various chemical reactions and synthesis techniques to students .
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride is not specified in the search results. The mechanism of action of a compound typically refers to how it interacts with biological systems, which can be quite complex and depends on the specific biological context. For detailed information, it would be best to refer to a biochemistry textbook or a peer-reviewed scientific publication .
Safety and Hazards
The safety information for 4-(Prop-2-yn-1-yl)morpholine includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
4-prop-2-ynylmorpholine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-2-3-8-4-6(9)11-7(10)5-8;/h1H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDCXHLZNHGCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC(=O)OC(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

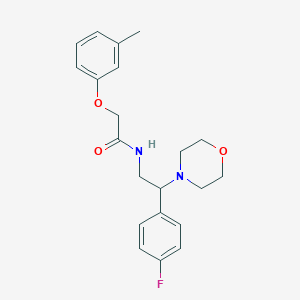
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide](/img/structure/B2951172.png)
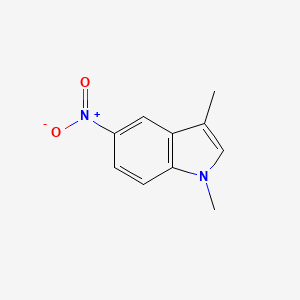
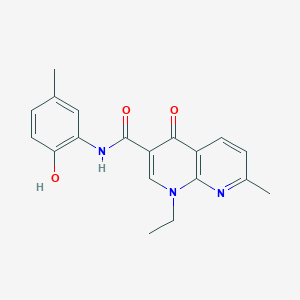
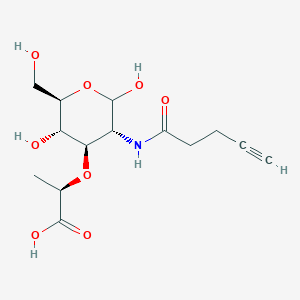
![8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2951181.png)

![N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide](/img/structure/B2951183.png)
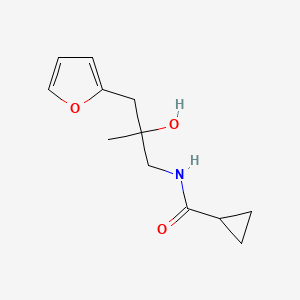
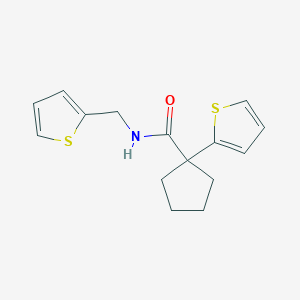
![Methyl 4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2951188.png)
![N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2951190.png)
![N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2951192.png)
